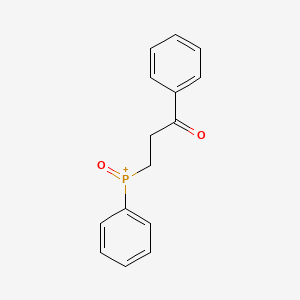
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is a complex organophosphorus compound characterized by the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium typically involves the reaction of a phenylphosphine with a 3-oxo-3-phenylpropyl halide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent product quality and high yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) is common in industrial settings to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium center to a phosphine.
Substitution: The phenyl and 3-oxo-3-phenylpropyl groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Oxo(3-oxo-3-phenylpropyl)phenylphosphanium involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with metal ions, which can then participate in catalytic cycles. The phenyl and 3-oxo-3-phenylpropyl groups provide additional sites for interaction with biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Oxo-3-phenylpropanal: A related compound with similar structural features but lacking the phosphonium center.
Phenylphosphine: A simpler phosphine compound with a phenyl group attached to the phosphorus atom.
Uniqueness
Oxo(3-oxo-3-phenylpropyl)phenylphosphanium is unique due to the presence of both a phenyl group and a 3-oxo-3-phenylpropyl group attached to a phosphonium center. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
66348-83-2 |
|---|---|
Formule moléculaire |
C15H14O2P+ |
Poids moléculaire |
257.24 g/mol |
Nom IUPAC |
oxo-(3-oxo-3-phenylpropyl)-phenylphosphanium |
InChI |
InChI=1S/C15H14O2P/c16-15(13-7-3-1-4-8-13)11-12-18(17)14-9-5-2-6-10-14/h1-10H,11-12H2/q+1 |
Clé InChI |
PQFBMUVKMACCJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)CC[P+](=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


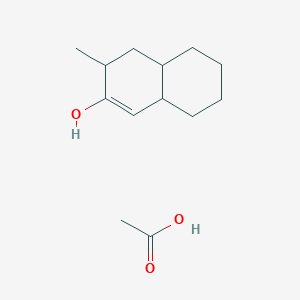
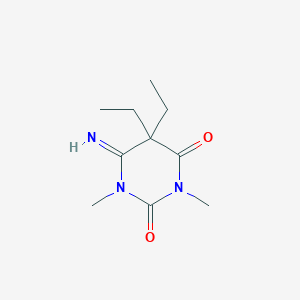

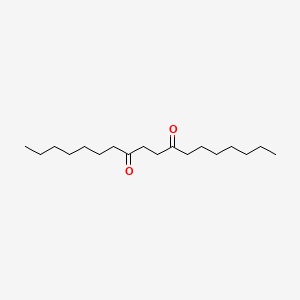
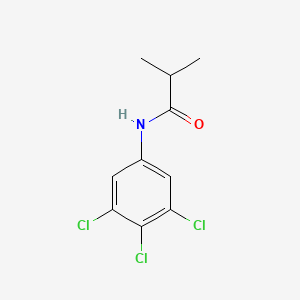
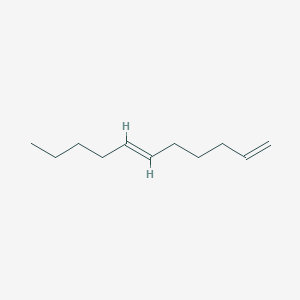

![2-Methyl-3-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14482158.png)
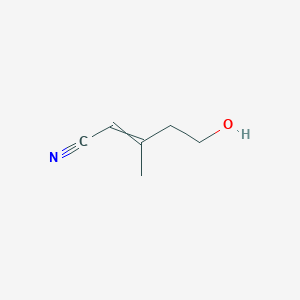
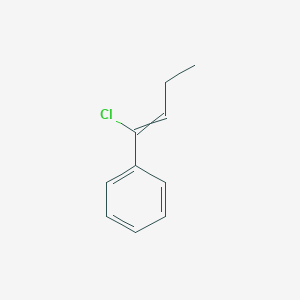
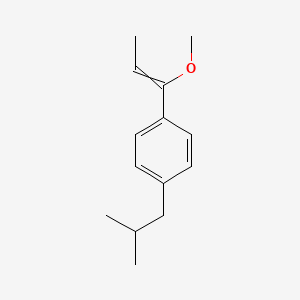
![3-Amino-6-(2-{3-[(pyridin-2-yl)amino]pyridin-2-yl}hydrazinylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14482187.png)
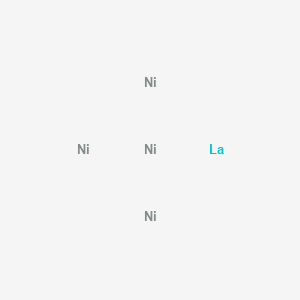
![N-[(1H-Imidazol-5-yl)methyl]urea](/img/structure/B14482206.png)
